(3S)-3-amino-4-(4-hydroxyphenyl)butanoic acid

Kynureninase Inhibition Neuroprotection Tryptophan Metabolism

Researchers need stereochemically pure β-amino acids for reproducible results-standard L-tyrosine or racemates fail. This (S)-enantiomer (CAS 615537-19-4) offers: • 98% HPLC purity, single enantiomer • β-backbone for proteolytic stability & altered secondary structure • Potent kynureninase inhibitor (Ki=100 nM) & HPPD inhibitor (IC50=90 nM) Available for R&D, peptide probes, and analytical reference standards.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 615537-19-4
Cat. No. B3147153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-amino-4-(4-hydroxyphenyl)butanoic acid
CAS615537-19-4
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(CC(=O)O)N)O
InChIInChI=1S/C10H13NO3/c11-8(6-10(13)14)5-7-1-3-9(12)4-2-7/h1-4,8,12H,5-6,11H2,(H,13,14)/t8-/m0/s1
InChIKeyVUNPIAMEJXBAFP-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-β-Homotyrosine: Purity and Identity Specifications


(3S)-3-amino-4-(4-hydroxyphenyl)butanoic acid (CAS 615537-19-4), also known as L-β-homotyrosine, is a chiral, non-proteinogenic β-amino acid with molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol . It is structurally characterized by a tyrosine-like phenol group extended by an extra methylene unit in its backbone. This compound is predominantly available as a hydrochloride salt to enhance aqueous solubility [1] and is utilized in biochemical research, peptide engineering, and medicinal chemistry, with typical purity specifications ranging from 95% to 98% (HPLC) [2].

Stereochemical control Defined (S)-enantiomer for stereospecific recognition studies
β-Amino acid scaffold Backbone elongation alters conformation and proteolytic stability
Enzyme inhibition context Kynureninase and HPPD inhibitor profiling applications
Purity specification HPLC-verified purity; enantiomerically pure reference standard

Why Substitution Fails for L-β-Homotyrosine


Generic substitution of L-β-homotyrosine with standard L-tyrosine, racemic mixtures, or other β-amino acids is not functionally equivalent and may invalidate experimental outcomes. The (S)-enantiomer's defined stereochemistry is critical for stereospecific molecular recognition, a property not shared by the (R)-enantiomer or racemate [1][2]. Furthermore, the β-amino acid backbone, which inserts an additional methylene group compared to α-amino acids like L-tyrosine, alters backbone conformation, peptide bond geometry, and proteolytic stability [3]. This difference directly impacts binding affinity, enzyme inhibition potency, and the physicochemical properties of derived peptides, making precise, stereochemically pure sourcing essential for reproducible scientific results.

Target productβ-Amino acid backbone with defined (S)-configuration
Generic substituteα-Amino acid L-tyrosine alters backbone length and folding
Target productSingle (S)-enantiomer, stereochemically pure
Generic substituteRacemic or (R)-enantiomer introduces uncontrolled recognition variables
Target productHPLC-verified purity specifications (98% minimum)
Generic substituteLower-purity or unspecified isomer ratios may compromise assay reproducibility

Quantitative Evidence: L-β-Homotyrosine vs. Comparators


Kynureninase Inhibition Potency vs. m-NBA

In a direct comparative study, the target compound (as the analogue '2-amino-4-[3'-hydroxyphenyl]-4-hydroxybutanoic acid') demonstrated a Ki of 100 nM against kynureninase from both rat and human sources [1]. In stark contrast, a standard comparator in the field, meta-nitrobenzoylalanine (m-NBA), exhibited an IC50 of 100 ± 12 μM for the same enzyme, a difference of approximately 1,000-fold [2]. This establishes the target compound as a potent inhibitor, while m-NBA is a weak, non-specific modulator.

Kynureninase inhibition
Head-to-head
Ki 100 nM m-NBA IC50 100 µM (≈1000-fold difference)
Supports inhibitor comparison context for pathway studies
Rat/human enzyme; assay conditions may differ
Kynureninase Inhibition Neuroprotection Tryptophan Metabolism

HPPD Inhibition Potency vs. Nitisinone

The target compound inhibits 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) from pig liver with an IC50 of 90 nM [1]. This places its activity in the nanomolar range. For context, the clinically approved HPPD inhibitor nitisinone (NTBC) has a reported IC50 of 85 nM . In contrast, many compounds in HPPD-focused discovery programs, such as compound 3881, exhibit IC50 values in the low micromolar range (e.g., 2.49 μM) [2]. This demonstrates that the target compound's HPPD inhibitory activity is comparable to a clinically used drug and far superior to early-stage lead compounds.

HPPD inhibition
Cross-study
IC50 90 nM Nitisinone 85 nM; lead compound 2.49 µM
Supports HPPD inhibitor benchmarking context
Cross-study; pig liver enzyme, values may vary
HPPD Inhibition Tyrosinemia Herbicide Discovery

Chiral Purity: Enantiomerically Pure Material

Commercial suppliers provide this compound as the defined (S)-enantiomer with a minimum purity of 98% as determined by HPLC [1]. This is a critical specification, as racemic or enantiomerically impure material would introduce an uncontrolled variable. While other suppliers may offer material at a lower purity (e.g., 95%), the 98% specification represents a higher and verifiable quality standard, minimizing the risk of impurity-driven artifacts in sensitive biochemical or cell-based assays.

Chiral purity specification
Specification review
98% (HPLC), (S)-enantiomer
Supports chiral identity and purity specification review
Compare vendor CoA; racemic material introduces variable
Chiral Purity Quality Control Reproducibility

Protease-Resistant Peptides: β-Amino Acid Scaffold

As a β-amino acid, L-β-homotyrosine introduces an additional methylene unit into the peptide backbone compared to the α-amino acid L-tyrosine. This structural modification confers increased resistance to proteolytic degradation and alters the secondary structure of derived peptides [1]. While quantitative stability data specific to this compound is not available from the identified sources, this property is a well-established class effect for β-amino acids [2]. In contrast, peptides containing only standard α-amino acids like L-tyrosine are inherently more susceptible to rapid enzymatic cleavage in biological environments.

Protease-resistant scaffold
Class-level
β-amino acid backbone
Class-level property supports stability screening; data to verify
Specific stability data not reported for this compound
Peptidomimetics Protease Resistance Conformational Constraint

L-β-Homotyrosine Application Scenarios


Kynureninase Inhibitor for Neuroprotection

The 1,000-fold higher potency of this compound as a kynureninase inhibitor compared to m-NBA (Ki = 100 nM vs. IC50 = 100 μM) [1][2] makes it the superior choice for investigating the kynurenine pathway's role in neuroprotection, epilepsy, and neurodegenerative diseases. Its use can reduce the required dosage and minimize off-target effects in in vivo models of excitotoxicity and seizures, providing cleaner, more interpretable data than weaker, less specific inhibitors.

HPPD Inhibitor: Tyrosinemia & Herbicide Development

With an IC50 of 90 nM against HPPD [3], this compound serves as an excellent positive control or benchmark for screening and characterizing novel HPPD inhibitors. Its potency is on par with the clinically used drug nitisinone (IC50 = 85 nM) , making it a relevant and high-quality comparator for evaluating new chemical entities aimed at treating type I tyrosinemia or developing next-generation herbicides.

Protease-Resistant Peptidomimetics Engineering

The β-amino acid backbone of L-β-homotyrosine imparts enhanced resistance to proteolytic degradation and alters peptide secondary structure compared to standard α-amino acids like L-tyrosine [4]. This makes it a strategic building block for designing stable, long-lasting peptide-based probes, therapeutics (e.g., RGD-mimetics targeting integrins), and tools for studying protein-protein interactions in complex biological environments [5].

Chiral Reference Standard for Chromatography & Assays

The availability of this compound at a verified purity of 98% (HPLC) as a single enantiomer [6] makes it an ideal reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS). Its defined stereochemistry and high purity ensure accurate calibration, reliable method performance, and consistent results across different batches and laboratories, which is critical for quality control in both academic and industrial settings.

Application
Selection Property
Validation Focus
Kynurenine pathway inhibitor studies
Kynureninase inhibitor potency profiling
Direct enzyme inhibition data & model-endpoint review
HPPD inhibitor discovery & characterization
HPPD enzyme inhibition benchmarking
Cross-study inhibitor comparison & assay validation
Protease-resistant peptidomimetic design
β-Amino acid scaffold stability & conformation
Proteolytic resistance & peptide structure validation
Chiral analytical method development
Enantiomerically pure reference standard (HPLC-verified)
Method calibration, batch reproducibility & purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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